tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate

Kinase Inhibitor Synthesis Regioselective Acylation Pyrazolo[1,5-a]pyrimidine

tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate (CAS 2059927-70-5) is a carbamate-protected heterocyclic intermediate built on a pyrazolo[1,5-a]pyrimidine scaffold. This core is a well-established hinge-binding motif in medicinal chemistry, particularly for generating inhibitors of protein and checkpoint kinases such as CK2, CDK, and receptor tyrosine kinases.

Molecular Formula C11H15N5O2
Molecular Weight 249.27 g/mol
Cat. No. B13217633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate
Molecular FormulaC11H15N5O2
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2=CC=NN2C(=C1)N
InChIInChI=1S/C11H15N5O2/c1-11(2,3)18-10(17)15-8-6-7(12)16-9(14-8)4-5-13-16/h4-6H,12H2,1-3H3,(H,14,15,17)
InChIKeyOLQPCDXMMICAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate: A Protected Pyrazolopyrimidine Intermediate for Kinase-Targeted Synthesis


tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate (CAS 2059927-70-5) is a carbamate-protected heterocyclic intermediate built on a pyrazolo[1,5-a]pyrimidine scaffold . This core is a well-established hinge-binding motif in medicinal chemistry, particularly for generating inhibitors of protein and checkpoint kinases such as CK2, CDK, and receptor tyrosine kinases [1][2]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the 5-position amine and a free amino group at the 7-position, positioning it as an advanced, bifurcated intermediate for regioselective late-stage diversification in kinase inhibitor libraries .

Procurement Risks with tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate: Why In-Class Analogs Are Not Interchangeable


Substituting this compound with an in-class analog—such as a simple regioisomer or an analog with a different amine protecting group—poses a significant risk of synthetic failure and compromised biological activity. The precise positioning of the amine at the 7-position and the protected amine at the 5-position is critical for the subsequent regioselective functionalization required to build the requisite kinase pharmacophore [1][2]. For example, altering the protecting group to a base-labile Fmoc would fundamentally change the orthogonal deprotection strategy, potentially leading to divergent reaction pathways or core degradation during multi-step synthetic sequences. Therefore, direct head-to-head performance data becomes essential for a scientifically justified procurement decision, ensuring the intermediate will perform reliably in the specific synthetic route for which it is intended .

Quantitative Head-to-Head Evidence for tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate vs. Closest Comparators


Regioselective Functionalization: Synthesis Yield Comparison for tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate vs. Unprotected Diamine Intermediate

Direct comparative data for this compound against a closely related analog within the same published study is absent from the available literature. The claim of regioselective differentiation is class-level inference. The Boc-protected 5-amine enables selective functionalization of the free 7-amine, a key step in building the kinase pharmacophore [1][2]. However, no study quantitatively compares the reaction yield or selectivity of this specific intermediate against, for example, an unprotected 5,7-diamino starting material. This represents a critical evidence gap.

Kinase Inhibitor Synthesis Regioselective Acylation Pyrazolo[1,5-a]pyrimidine

Kinase Inhibitory Potency: tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate vs. Final Urea-Functionalized Inhibitors

A direct head-to-head comparison of the IC50 value for this Boc-protected intermediate versus a final, potent urea-based inhibitor (e.g., compound 34a from the Frey et al. study) is not possible. The literature clearly establishes that the Boc-protected intermediate is a synthetic precursor and lacks the full pharmacophore for potent kinase inhibition [1]. The final compound 34a demonstrates potent enzymatic and cellular activity against KDR (<10 nM), while the intermediate is not tested in these assays. The differentiation is functional: one is an inactive synthetic building block, the other is an active pharmaceutical ingredient.

Kinase Assay KDR Inhibition Structure-Activity Relationship

Physical and Analytical Specifications: Purity and Identity Benchmarking Against Commercial Standards

Reputable vendors provide a purity threshold of ≥98% for this compound, with characterization by 1H NMR and HPLC to confirm structural identity . While this is typical for a research chemical, it serves as a baseline requirement. No comparative stability or purity-advantage data against a similar analog (e.g., the Fmoc-protected version) sourced from the same supplier could be identified. This leaves purity as a pass/fail procurement criterion, not a source of quantitative differentiation.

Analytical Chemistry Quality Control Intermediate Purity

Procurement Application Scenarios for tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate Based on Available Evidence


Synthesis Tool for Regioselective Kinase Inhibitor Libraries

The primary cited application is as a key intermediate in the synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-based kinase inhibitors [1][2]. Procurement is justified when a synthetic route requires orthogonal protection of the 5-amino group to selectively functionalize the 7-amino group. This scenario is supported by class-level evidence from multiple patents targeting CDK and tyrosine kinases, but is not validated by a specific comparative study.

Precursor for Anit-Infective Agent Discovery

Research indicates the broader 7-aminopyrazolo[1,5-a]pyrimidine class has been evaluated for anti-Candida and antibacterial properties . While the specific compound has not been directly tested, its structural analogy suggests it could serve as a valid starting point for synthesizing and screening novel antifungal or antibacterial agents. This application is based on a structural class association and lacks direct evidence for the compound itself.

Agrochemical Intermediate Development

Vendor descriptions mention potential use in agrochemical applications, referencing the class's history as fungicides and bactericides for plant protection [3]. Similar to the pharmaceutical applications, this is a plausible but unvalidated use case for this specific carbamate intermediate, suitable for exploratory research but not as a known active ingredient precursor.

Quote Request

Request a Quote for tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.